An In-depth Technical Guide to 5-Amino-3,6-dichloropyrazine-2-carboxylic acid and its Isomeric Landscape
An In-depth Technical Guide to 5-Amino-3,6-dichloropyrazine-2-carboxylic acid and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Pyrazine Carboxamide Landscape
The substituted pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, aminodichloropyrazine carboxylic acids represent a critical subclass of intermediates, particularly in the synthesis of antiviral and antibacterial agents. This guide provides a comprehensive technical overview of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid (CAS No: 1632286-29-3), a specific isomer within this class. Due to the limited publicly available data for this precise compound, this document will also explore the broader context of its isomers and derivatives, for which a more extensive body of research exists. Such an approach is intended to provide researchers with a comparative framework and a predictive understanding of the chemistry and potential applications of this molecule.
Core Compound Identification and Physicochemical Properties
1.1. 5-Amino-3,6-dichloropyrazine-2-carboxylic acid
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CAS Number: 1632286-29-3[1]
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Molecular Formula: C₅H₃Cl₂N₃O₂
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Structure:
Caption: Chemical structure of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.
1.2. Physicochemical Data
Specific, experimentally-derived physicochemical data for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is not widely available in peer-reviewed literature. However, properties can be predicted based on its structure and comparison with related, well-characterized isomers.
| Property | Predicted Value/Characteristic | Rationale/Comparative Data Source |
| Molecular Weight | 222.02 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Most pyrazine carboxylic acid derivatives are solids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Carboxylic acid and amino groups provide some polarity, but the chlorinated pyrazine ring is hydrophobic. |
| Stability | Stable under standard laboratory conditions | Dichloropyrazine derivatives are generally stable but may be sensitive to strong acids, bases, and high temperatures.[2] |
Synthesis and Chemical Reactivity
While a specific, documented synthesis for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is not readily found, its synthesis can be logically inferred from established pyrazine chemistry. A plausible synthetic pathway would likely involve the multi-step modification of a pyrazine core.
2.1. Retrosynthetic Analysis and Plausible Forward Synthesis
A logical retrosynthetic approach would disconnect the carboxylic acid and amino groups, suggesting a dichlorinated aminopyrazine as a key intermediate.
Caption: Retrosynthetic analysis for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid.
2.2. General Synthetic Protocol for Related Pyrazine Carboxylic Acids
The synthesis of related pyrazine carboxylic acid derivatives often involves the following key steps:
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Ring Formation/Modification: Starting with simpler precursors to construct the pyrazine ring.
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Chlorination: Utilizing reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms onto the pyrazine ring.
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Functional Group Interconversion: Conversion of existing functional groups, for instance, the hydrolysis of a nitrile or ester to a carboxylic acid.
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Amination: Introduction of an amino group, often through nucleophilic aromatic substitution of a halogen.
A general procedure for the synthesis of a related compound, 3-amino-5,6-dichloro-2-pyrazinecarboxylic acid, involves the hydrolysis of its methyl ester.[3]
Experimental Protocol: Hydrolysis of Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
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A mixture of methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate and sodium hydroxide in water is prepared.
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The suspension is heated to reflux for a short period (e.g., 15 minutes).
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Upon completion, the reaction mixture is filtered and cooled to room temperature.
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The solution is then acidified with hydrochloric acid.
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The resulting precipitate of 3-amino-5,6-dichloro-pyrazine-2-carboxylic acid is collected by filtration and dried.
Applications in Drug Discovery and Organic Synthesis
Substituted pyrazine carboxylic acids are pivotal building blocks in the synthesis of pharmaceuticals. Their derivatives have shown a wide range of biological activities.
3.1. Antiviral Agents
The pyrazine carboxamide structure is central to the antiviral drug Favipiravir . The synthesis of Favipiravir and its analogs often starts from aminopyrazine carboxylic acid derivatives.[4][5] These compounds serve as precursors for introducing the key fluorine and hydroxyl groups necessary for antiviral activity.
Caption: Generalized synthetic pathway to Favipiravir analogs.
3.2. Antibacterial and Antimycobacterial Agents
Derivatives of aminopyrazine carboxylic acids have been investigated for their efficacy against various bacterial and mycobacterial strains, including Mycobacterium tuberculosis. The structural modifications on the pyrazine ring, including the position and nature of substituents, play a crucial role in their biological activity.
3.3. Other Potential Applications
The pyrazine core is also found in compounds with other biological activities, including:
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Antifungal agents
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Herbicides
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Antineoplastic agents
Analytical Methodologies
The characterization and quantification of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid would rely on standard analytical techniques employed for similar aromatic carboxylic acids.
4.1. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrazine carboxylic acids.
| Method | Details |
| HPLC-UV | Stationary Phase: C18 reverse-phase column. Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection: UV detection, likely in the 210-280 nm range. |
| LC-MS/MS | Provides higher sensitivity and selectivity. The mass-to-charge ratio of the parent ion and its fragments allows for definitive identification and quantification, even in complex matrices. |
4.2. Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the positions of the amino, chloro, and carboxylic acid groups on the pyrazine ring.
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Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the C=O of the carboxylic acid and the N-H stretches of the amino group.
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Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that aid in structural confirmation.
Safety and Handling
Specific safety data for 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is not available. However, based on the data for structurally similar dichloropyrazine derivatives, the following precautions should be observed.
5.1. Hazard Identification
Based on related compounds, 5-Amino-3,6-dichloropyrazine-2-carboxylic acid should be handled as a substance that is:
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Harmful if swallowed.
5.2. Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
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Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.[6]
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
5.3. First Aid Measures
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If Inhaled: Remove to fresh air. Seek medical attention if you feel unwell.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
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If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion and Future Outlook
5-Amino-3,6-dichloropyrazine-2-carboxylic acid is a molecule of interest due to its place within a class of compounds vital to pharmaceutical development. While specific data on this particular isomer is scarce, a wealth of information on related aminodichloropyrazine carboxylic acids and their derivatives provides a strong foundation for future research. The synthetic pathways, potential biological activities, and analytical methods discussed in this guide offer a roadmap for scientists looking to explore the potential of this and similar compounds. Further research into the specific synthesis and biological evaluation of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid is warranted to fully understand its unique properties and potential applications.
References
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National Analytical Corporation - Chemical Division. 5-amino-3,6-dichloropyrazine-2-carboxylic Acid - Cas No: 1632286-29-3. Tradeindia. Accessed February 15, 2024. [Link]
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Synerzine. 2,3-Dichloropyrazine Safety Data Sheet. Published June 22, 2018. Accessed February 15, 2024. [Link]
- Zitko J, Franco F, Paterová P. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Čes. slov. Farm. 2015;64:19-24.
- Aijijiyah NP, et al. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conf. Ser.
- Titova Y, Fedorova O.
- Xie Y, et al. The complete synthesis of favipiravir from 2-aminopyrazine. Chem Papers. 2019;73:1043–1051.
- Gürsoy E, et al. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chem Papers. 2022;76:1-8.
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